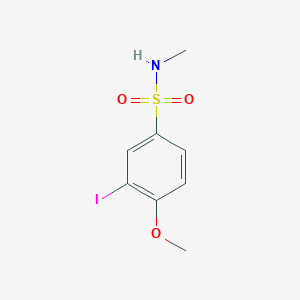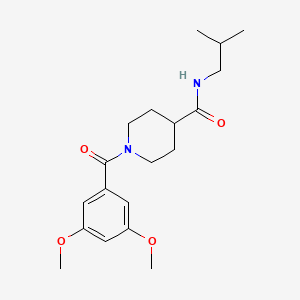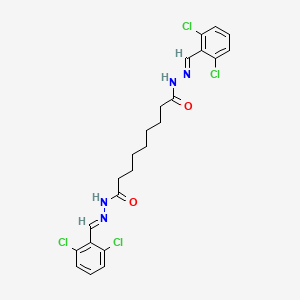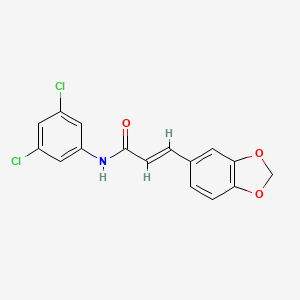![molecular formula C15H14ClFN2S B5777480 N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5777480.png)
N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thioureas and is known to exhibit various biochemical and physiological effects.
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)thiourea has been demonstrated to have anti-microbial properties against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)thiourea is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways. The compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer. It has also been shown to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)thiourea has been found to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).
Biochemical and physiological effects:
N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)thiourea has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, the compound has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)thiourea has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)thiourea in lab experiments is its potential therapeutic applications. The compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties, making it a promising candidate for drug development. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for research purposes.
However, there are also some limitations associated with the use of N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)thiourea in lab experiments. One of the limitations is the lack of information regarding its toxicity and safety profile. Further studies are needed to determine the maximum tolerated dose and potential side effects of the compound. Additionally, the compound's mechanism of action is not fully understood, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)thiourea. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Further studies are needed to determine the optimal dose and dosing schedule for the compound. Additionally, the compound's mechanism of action needs to be further elucidated to identify potential drug targets and develop more effective therapies.
Another future direction is to investigate the potential of N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)thiourea as a diagnostic tool for various diseases. The compound has been shown to exhibit anti-microbial properties, making it a potential candidate for the development of diagnostic assays for infectious diseases.
Conclusion:
In conclusion, N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)thiourea is a promising compound with potential therapeutic applications. The compound exhibits anti-cancer, anti-inflammatory, and anti-microbial properties and has been shown to modulate various signaling pathways. Further studies are needed to determine the compound's toxicity and safety profile and to elucidate its mechanism of action. N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)thiourea has the potential to be a valuable tool for the diagnosis and treatment of various diseases, and further research in this area is warranted.
Synthesis Methods
The synthesis of N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)thiourea involves the reaction of 2-fluoroaniline with 4-chlorobenzylisothiocyanate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to obtain the final compound. The purity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
properties
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-3-(2-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2S/c16-12-7-5-11(6-8-12)9-10-18-15(20)19-14-4-2-1-3-13(14)17/h1-8H,9-10H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYMTDYHEORINZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NCCC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824099 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[2-(4-Chlorophenyl)ethyl]-3-(2-fluorophenyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-benzyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5777410.png)
![N-(4-methylphenyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5777426.png)

![4-chloro-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5777439.png)

![N'-[(3-methyl-2-thienyl)methylene]-2-(4-pyridinyl)-4-quinolinecarbohydrazide](/img/structure/B5777453.png)

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methylphenyl)acrylamide](/img/structure/B5777466.png)
![4-allyl-3-[(3-fluorobenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5777481.png)
![4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5777490.png)

![(2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5777509.png)
